Iron(III) oxide hydrate

Overview

Description

Iron(III) oxide hydrate, commonly known as hydrated ferric oxide, is an inorganic compound that occurs naturally as the mineral hematite. It is recognized for its red-brown color and is widely used in various industrial applications. The compound is often referred to as rust when it forms on iron surfaces exposed to moisture and oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(III) oxide hydrate can be synthesized through several methods. One common laboratory method involves the electrolytic oxidation of iron in a sodium bicarbonate solution, which produces hydrated iron (III) oxide. This compound can then be dehydrated at around 200°C to yield Fe2O3 .

Industrial Production Methods: Industrially, iron oxide (Fe2O3), hydrate is produced by the precipitation of iron salts, such as ferric chloride or ferric nitrate, followed by controlled hydrolysis and oxidation. The resulting hydrated iron oxide is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Iron(III) oxide hydrate undergoes various chemical reactions, including:

Oxidation: Fe2O3 can be further oxidized to form iron (III) oxide-hydroxide (FeO(OH)).

Acid-Base Reactions: Fe2O3 reacts with acids such as sulfuric acid to form iron (III) sulfate and water.

Common Reagents and Conditions:

Hydrogen Gas: Used in reduction reactions at high temperatures.

Sulfuric Acid: Used in acid-base reactions to produce iron (III) sulfate.

Major Products:

Iron (III) Sulfate: Formed from reactions with sulfuric acid.

Iron (III) Oxide-Hydroxide: Formed from oxidation reactions.

Iron (Fe): Formed from reduction reactions.

Scientific Research Applications

Iron(III) oxide hydrate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a pigment in paints and coatings.

Biology: Employed in magnetic resonance imaging (MRI) as a contrast agent due to its magnetic properties.

Medicine: Utilized in targeted drug delivery systems and hyperthermia treatment for cancer.

Industry: Applied in the production of steel, as well as in environmental remediation processes.

Mechanism of Action

The mechanism by which iron oxide (Fe2O3), hydrate exerts its effects is primarily through its redox properties. In biological systems, it can interact with cellular components, leading to oxidative stress and cell damage. Its magnetic properties also enable it to be used in imaging and therapeutic applications .

Comparison with Similar Compounds

Iron(III) oxide hydrate can be compared with other iron oxides such as:

Iron (II) Oxide (FeO):

Iron (II,III) Oxide (Fe3O4):

Uniqueness: this compound is unique due to its stability, red-brown color, and wide range of applications in various fields. Its ability to undergo multiple redox reactions makes it a versatile compound in both industrial and scientific contexts .

Biological Activity

Iron(III) oxide hydrate, often represented as Fe₂O₃·nH₂O, is a compound with significant biological activity and various applications in fields such as medicine, environmental science, and biotechnology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

This compound is an inorganic compound formed from the oxidation of iron. It typically appears as a red-brown solid and is characterized by its amphoteric nature, meaning it can act as both an acid and a base. The hydrated form contains water molecules integrated into its structure, which can influence its reactivity and solubility in biological systems.

Key Properties:

| Property | Value |

|---|---|

| Molecular Weight | 159.69 g/mol |

| Density | 5.242 g/cm³ |

| Melting Point | 1475°C – 1565°C |

| Solubility | Insoluble in water |

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its redox properties and its ability to generate reactive oxygen species (ROS) upon interaction with cellular components. This can lead to oxidative stress, which is implicated in various pathological conditions.

- Oxidative Stress : Iron(III) oxide can catalyze the formation of ROS, which may damage cellular components such as lipids, proteins, and DNA. This oxidative damage is linked to several diseases, including cancer and neurodegenerative disorders .

- Magnetic Properties : The magnetic characteristics of this compound enable its use in biomedical imaging techniques like MRI, enhancing the contrast of images .

- Targeted Drug Delivery : Due to its biocompatibility and ability to be functionalized, iron(III) oxide nanoparticles are being explored for targeted drug delivery systems. These systems can improve the therapeutic efficacy of drugs while minimizing side effects .

Case Study 1: Iron(III) Oxide in Cancer Therapy

A study investigated the use of iron(III) oxide nanoparticles for hyperthermia treatment in cancer therapy. The nanoparticles were found to effectively generate heat upon exposure to an alternating magnetic field, leading to localized tumor destruction without harming surrounding tissues. This approach demonstrated promising results in reducing tumor size in animal models .

Case Study 2: Environmental Remediation

Research has shown that this compound can be employed in the removal of heavy metals from wastewater. A study synthesized sawdust-modified iron(III) oxide beads that effectively adsorbed lead ions from contaminated water sources. The results indicated a significant reduction in lead concentration, showcasing the compound's potential for environmental cleanup applications .

Comparative Analysis with Other Iron Compounds

This compound is often compared with other iron oxides due to its unique properties:

| Compound | Crystallinity | Reactivity | Applications |

|---|---|---|---|

| Iron(II) Oxide (FeO) | Less crystalline | Higher reactivity | Catalysts |

| Iron(II,III) Oxide (Fe₃O₄) | Mixed valence | Moderate reactivity | Magnetic materials |

| Iron(III) Hydroxide (FeO(OH)) | More soluble | High reactivity | Water treatment |

Properties

IUPAC Name |

iron(3+);oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.H2O.3O/h;;1H2;;;/q2*+3;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPQTSCLUYMZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

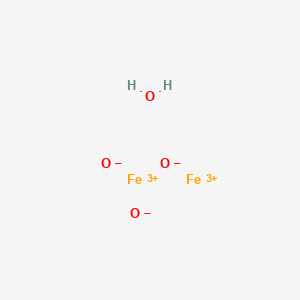

O.[O-2].[O-2].[O-2].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1309-37-1 (Parent) | |

| Record name | Iron oxide (Fe2O3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70923272 | |

| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12259-21-1, 12022-37-6 | |

| Record name | Iron oxide (Fe2O3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+)ato oxido--waterato (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.